An In-depth Technical Guide to the Chemical Properties and Potential Applications of 5-(Alkylamino)-1,2,4-triazin-3-ol Derivatives
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 5-(Alkylamino)-1,2,4-triazin-3-ol Derivatives
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 5-(alkylamino)-1,2,4-triazin-3-ol derivatives. Given the limited specific data available for 5-(propylamino)-1,2,4-triazin-3-ol, this document will focus on closely related and representative analogs to provide a technically sound and insightful resource for researchers, scientists, and professionals in drug development. The principles and methodologies discussed herein are broadly applicable to the target compound and its congeners.
Introduction: The 1,2,4-Triazine Scaffold in Medicinal Chemistry
The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of 1,2,4-triazine have been reported to exhibit a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The versatility of the triazine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The 5-amino and 3-hydroxy/oxo functionalities, in particular, are key features that can participate in crucial hydrogen bonding interactions with biological macromolecules, making these compounds attractive for drug design.[4]
Physicochemical Properties of a Representative Analog: 3-amino-6-methyl-1,2,4-triazin-5-ol
Due to the absence of specific experimental data for 5-(propylamino)-1,2,4-triazin-3-ol, we present the known properties of a closely related analog, 3-amino-6-methyl-1,2,4-triazin-5-ol. This compound shares the core 5-amino-1,2,4-triazin-3-ol structure and serves as a valuable reference point.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄O | [5][6] |
| Molecular Weight | 126.12 g/mol | [6] |
| IUPAC Name | 4-amino-6-methyl-1H-1,3,5-triazin-2-one | [6] |
| SMILES | CC1=NC(=NC(=O)N1)N | [6] |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [5] |
| Density | Not available | [5] |
| Solubility | Data not available, but the presence of amino and hydroxyl/keto groups suggests potential solubility in polar protic solvents. | |
| InChIKey | UUTHDVPZNWJUFV-UHFFFAOYSA-N | [6] |
Synthesis of 5-Amino-1,2,4-triazin-3-one Derivatives
A general and robust method for the synthesis of 5-amino-1,2,4-triazin-3-one derivatives involves the cyclocondensation of an α-keto acid or its ester with aminoguanidine.[7] This approach allows for the introduction of various substituents on the triazine ring.
General Synthetic Protocol
A common synthetic route starts with the reaction of an appropriate α-keto acid with aminoguanidine bicarbonate under acidic conditions, followed by cyclization, which can be promoted by heat.[8]
Step-by-Step Methodology:
-
Formation of the Guanylhydrazone Intermediate:
-
Dissolve the α-keto acid (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Add aminoguanidine bicarbonate (1.1 eq) to the solution.
-
Acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to facilitate the dissolution of aminoguanidine bicarbonate and catalyze the condensation reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the guanylhydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization to the 1,2,4-Triazin-3-one Ring:
-
To the solution containing the guanylhydrazone intermediate, add a base (e.g., sodium acetate or sodium hydroxide) to raise the pH to around 8-9.
-
Heat the reaction mixture to reflux for 4-8 hours. The cyclization process leads to the formation of the 1,2,4-triazin-3-one ring.
-
Monitor the reaction progress by TLC.
-
-
Isolation and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.
-
Synthetic Workflow Diagram
Caption: General synthetic workflow for 5-substituted-amino-1,2,4-triazin-3-ones.
Spectral Characterization
The structural elucidation of 5-(alkylamino)-1,2,4-triazin-3-ol derivatives relies on a combination of spectroscopic techniques. Below are the expected spectral features based on analogous compounds reported in the literature.[2][9]
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Signals for the propylamino group protons: a triplet for the terminal methyl group, a multiplet for the central methylene group, and a triplet for the methylene group attached to the nitrogen. - A broad singlet for the NH proton of the propylamino group. - A broad singlet for the NH proton within the triazine ring. - A signal for the proton at the 6-position of the triazine ring, if present. |
| ¹³C NMR | - Resonances for the carbon atoms of the propylamino group. - Signals for the carbon atoms of the 1,2,4-triazine ring, with the carbonyl carbon (C3) appearing at a characteristic downfield shift (around 155-165 ppm). - The carbon attached to the amino group (C5) would also be deshielded. |
| IR Spectroscopy | - A strong absorption band for the C=O stretching vibration of the triazinone ring (around 1650-1700 cm⁻¹). - N-H stretching vibrations for the amino group and the ring NH (in the range of 3200-3400 cm⁻¹). - C-H stretching vibrations for the propyl group (around 2800-3000 cm⁻¹). - C=N stretching vibration of the triazine ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the 1,2,4-triazine ring and the propylamino substituent.[2] |
Reactivity and Chemical Behavior
The chemical reactivity of 5-(propylamino)-1,2,4-triazin-3-ol is dictated by the functional groups present in the molecule.
-
Tautomerism: The 1,2,4-triazin-3-ol core can exist in tautomeric equilibrium with its 1,2,4-triazin-3-one form. The predominant tautomer can be influenced by the solvent and the nature of the substituents.
-
Amino Group Reactivity: The exocyclic amino group at the 5-position is nucleophilic and can undergo reactions such as acylation, alkylation, and condensation with aldehydes or ketones.
-
Ring Nitrogen Reactivity: The nitrogen atoms within the triazine ring can also exhibit nucleophilic character and participate in alkylation or coordination with metal ions.
-
Hydroxyl/Keto Group Reactivity: The oxygen at the 3-position can be alkylated to form the corresponding 3-alkoxy-1,2,4-triazine derivative.
Potential Applications in Drug Development
Derivatives of 1,2,4-triazine are being actively investigated for a variety of therapeutic applications, primarily due to their ability to act as "hinge-binding" motifs in kinase inhibition.
Kinase Inhibition
The 3-amino-1,2,4-triazine scaffold has been identified as a privileged structure for the development of kinase inhibitors.[1] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The amino and triazine nitrogen atoms can form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine part of ATP.
Caption: Interaction of a 5-amino-1,2,4-triazine derivative with a kinase active site.
G-Protein Coupled Receptor (GPCR) Antagonism
Recent studies have shown that 1,2,4-triazine derivatives can act as potent and selective antagonists for GPCRs, such as the adenosine A2A receptor.[4] These receptors are involved in various physiological processes, and their modulation has therapeutic potential in neurological disorders like Parkinson's disease. The triazine core can form crucial hydrogen bonds within the orthosteric binding pocket of the receptor.[4]
Conclusion
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